molecular formula C13H9BrClNO3S B13524254 2-(6-Bromopyridin-2-yl)-2-oxoethyl 2-(2-chlorothiophen-3-yl)acetate

2-(6-Bromopyridin-2-yl)-2-oxoethyl 2-(2-chlorothiophen-3-yl)acetate

Cat. No.: B13524254
M. Wt: 374.64 g/mol
InChI Key: ZYOZEYIMMHEEDQ-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)-2-oxoethyl 2-(2-chlorothiophen-3-yl)acetate is a complex organic compound that features both bromopyridine and chlorothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-2-yl)-2-oxoethyl 2-(2-chlorothiophen-3-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then reacted with an appropriate acylating agent to introduce the oxoethyl group. Concurrently, 2-chlorothiophene is prepared and functionalized to introduce the acetate group. The final step involves coupling these two intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)-2-oxoethyl 2-(2-chlorothiophen-3-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

2-(6-Bromopyridin-2-yl)-2-oxoethyl 2-(2-chlorothiophen-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)-2-oxoethyl 2-(2-chlorothiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromopyridin-2-yl)-2-oxoethyl acetate
  • 2-(2-Chlorothiophen-3-yl)acetate
  • 6-Bromopyridine
  • 2-Chlorothiophene

Uniqueness

2-(6-Bromopyridin-2-yl)-2-oxoethyl 2-(2-chlorothiophen-3-yl)acetate is unique due to the presence of both bromopyridine and chlorothiophene moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C13H9BrClNO3S

Molecular Weight

374.64 g/mol

IUPAC Name

[2-(6-bromopyridin-2-yl)-2-oxoethyl] 2-(2-chlorothiophen-3-yl)acetate

InChI

InChI=1S/C13H9BrClNO3S/c14-11-3-1-2-9(16-11)10(17)7-19-12(18)6-8-4-5-20-13(8)15/h1-5H,6-7H2

InChI Key

ZYOZEYIMMHEEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)COC(=O)CC2=C(SC=C2)Cl

Origin of Product

United States

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